2,3-Dihydro-1-benzofuran-5-yl(4-methoxyphenyl)methanamine
Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been found to interact with targets such as extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (erk2) and fibroblast growth factor receptor 2 (fgfr2) .
Mode of Action
It’s known that compounds that target erk2 and fgfr2 often work by inhibiting these proteins, which play crucial roles in cell proliferation and survival .
Biochemical Pathways
These pathways regulate a variety of cellular processes, including cell growth, differentiation, and survival .
Result of Action
Inhibition of erk2 and fgfr2 can lead to decreased cell proliferation and increased cell death, which could potentially be beneficial in the treatment of diseases characterized by excessive cell growth, such as cancer .
Biochemical Analysis
Biochemical Properties
2,3-Dihydro-1-benzofuran-5-yl(4-methoxyphenyl)methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical reactions. The nature of these interactions can vary, including covalent binding, hydrogen bonding, and hydrophobic interactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it can impact metabolic pathways by modulating the activity of key enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as receptors or enzymes, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may undergo chemical degradation, leading to the formation of degradation products that could have different biological activities. Long-term studies have shown that the compound can have sustained effects on cellular function, although the specific outcomes may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. These interactions can influence the overall metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound can influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is essential for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1-benzofuran-5-yl(4-methoxyphenyl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1-benzofuran-5-yl(4-methoxyphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzofuran derivatives with hydroxyl or carbonyl groups, while reduction might yield fully saturated benzofuran derivatives.
Scientific Research Applications
2,3-Dihydro-1-benzofuran-5-yl(4-methoxyphenyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers and resins.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-5-benzofuranamines: These compounds are dual inhibitors of lipid peroxidation and dopamine release, with protective effects against central nervous system trauma and ischemia.
Benzothiophene derivatives: These compounds have been developed and utilized as anticancer agents.
Uniqueness
2,3-Dihydro-1-benzofuran-5-yl(4-methoxyphenyl)methanamine is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of a benzofuran ring with a methoxyphenyl group makes it a versatile compound for various scientific research and industrial applications.
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-5-yl-(4-methoxyphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-18-14-5-2-11(3-6-14)16(17)13-4-7-15-12(10-13)8-9-19-15/h2-7,10,16H,8-9,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWPBSTZRDYVCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC3=C(C=C2)OCC3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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